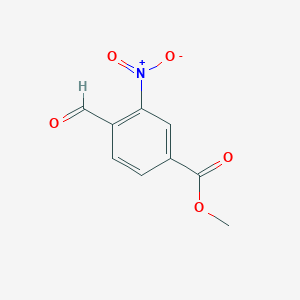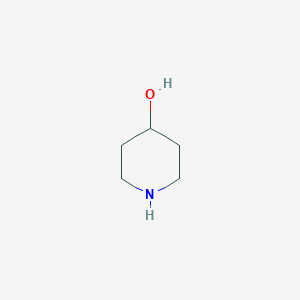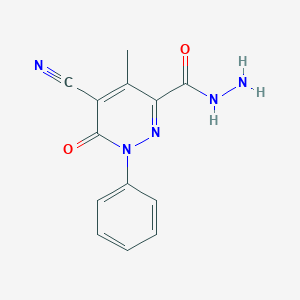
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is also known as CPDH and has been synthesized using different methods. CPDH has shown promising results in biochemical and physiological studies, which makes it a valuable compound for future research.
Mecanismo De Acción
The mechanism of action of CPDH is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in disease progression. CPDH has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis. It also inhibits the activity of cyclooxygenase-2, which is responsible for inflammation.
Efectos Bioquímicos Y Fisiológicos
CPDH has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to various diseases. CPDH has also been found to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPDH has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various studies. However, CPDH also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It is also relatively unstable and can degrade quickly under certain conditions.
Direcciones Futuras
There are several future directions for the research on CPDH. One potential area of research is the development of CPDH-based drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of CPDH and its interactions with various enzymes and proteins. Additionally, the development of more stable and soluble forms of CPDH could also be an area of future research.
Conclusion:
In conclusion, CPDH is a valuable compound for scientific research due to its potential applications in various fields. It has shown promising results in biochemical and physiological studies and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to develop more stable and soluble forms of the compound.
Métodos De Síntesis
CPDH can be synthesized using different methods, but the most common one involves the reaction of 4-methyl-5-oxo-1-phenylpyridazine-3-carboxylic acid hydrazide with acetic anhydride and sodium cyanide. This reaction results in the formation of CPDH, which can be purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CPDH has been extensively studied for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and antitumor properties. CPDH has also shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
145121-27-3 |
|---|---|
Nombre del producto |
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide |
Fórmula molecular |
C13H11N5O2 |
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
5-cyano-4-methyl-6-oxo-1-phenylpyridazine-3-carbohydrazide |
InChI |
InChI=1S/C13H11N5O2/c1-8-10(7-14)13(20)18(9-5-3-2-4-6-9)17-11(8)12(19)16-15/h2-6H,15H2,1H3,(H,16,19) |
Clave InChI |
BPZXGKPFCACNIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=CC=C2)C#N |
SMILES canónico |
CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=CC=C2)C#N |
Sinónimos |
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarbohydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



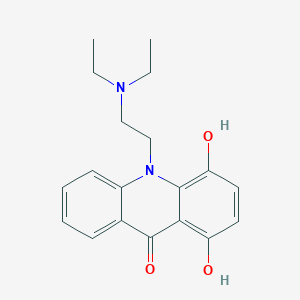
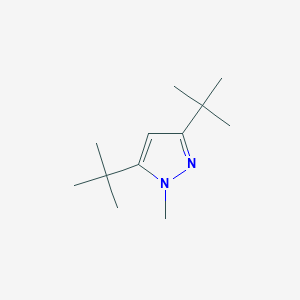
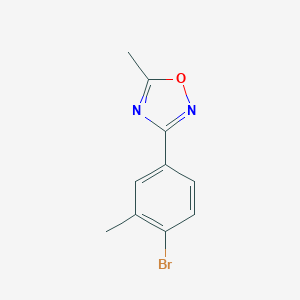

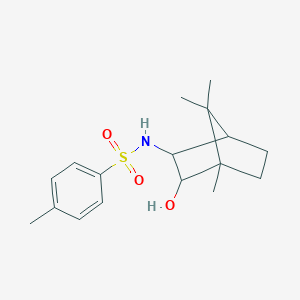
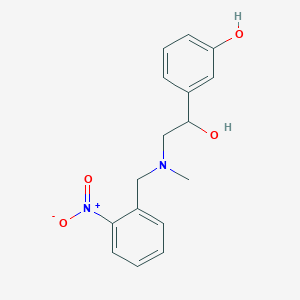
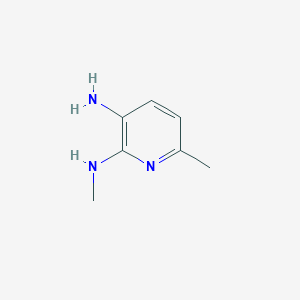



![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
